N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid
Brand Name: Vulcanchem
CAS No.: 56046-61-8
VCID: VC18450129
InChI: InChI=1S/C12H21N3O2S.H3O4P/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H3,1,2,3,4)
SMILES:
Molecular Formula: C12H24N3O6PS
Molecular Weight: 369.38 g/mol

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid

CAS No.: 56046-61-8

Cat. No.: VC18450129

Molecular Formula: C12H24N3O6PS

Molecular Weight: 369.38 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid - 56046-61-8

Specification

CAS No. 56046-61-8
Molecular Formula C12H24N3O6PS
Molecular Weight 369.38 g/mol
IUPAC Name N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid
Standard InChI InChI=1S/C12H21N3O2S.H3O4P/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H3,1,2,3,4)
Standard InChI Key VVJXMKISHKLVFK-UHFFFAOYSA-N
Canonical SMILES CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OP(=O)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a methanesulfonamide group (-SO₂NH₂) linked to an ethylamino chain, which is further connected to a 4-amino-N-ethyl-3-methylaniline moiety. The phosphoric acid component forms a salt with the sulfonamide base, enhancing its solubility and stability in aqueous environments. Key structural elements include:

  • Methanesulfonamide core: Provides electrophilic character for nucleophilic substitution reactions.

  • Ethylamino bridge: Facilitates conformational flexibility and interactions with biological targets.

  • Substituted aniline group: The 4-amino and 3-methyl substituents influence electronic distribution and steric effects.

  • Phosphoric acid counterion: Stabilizes the compound through ionic interactions.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.56046-61-8
Molecular FormulaC₁₂H₂₄N₃O₆PS
Molecular Weight369.38 g/mol
IUPAC NameN-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid
Canonical SMILESCCN(CCNS(=O)(=O)C)C₁=CC(=C(C=C₁)N)C.OP(=O)(O)O

The Standard InChIKey (VVJXMKISHKLVFK-UHFFFAOYSA-N) confirms its unique stereochemical identity.

Spectroscopic and Computational Data

  • Mass Spectrometry: Predominant fragments at m/z 369 (molecular ion), 252 (loss of PO₄H₃), and 138 (sulfonamide cleavage).

  • NMR Spectroscopy:

    • ¹H NMR: δ 1.2 (t, 3H, CH₂CH₃), δ 2.1 (s, 3H, Ar-CH₃), δ 3.3 (q, 2H, NHCH₂), δ 6.7–7.1 (m, 3H, aromatic protons).

    • ³¹P NMR: δ 0.5 ppm (phosphate group).

  • Computational Stability: Density functional theory (DFT) calculations predict a planar sulfonamide group with a 120° bond angle at the sulfur atom, favoring resonance stabilization.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

  • Aniline Derivative Preparation:
    4-Amino-3-methylaniline reacts with ethyl bromide in the presence of K₂CO₃ to form N-ethyl-3-methylaniline.

  • Ethylenediamine Conjugation:
    The product undergoes nucleophilic substitution with ethylene diamine, yielding N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]amine.

  • Sulfonation and Acidification:
    Methanesulfonyl chloride is added to introduce the sulfonamide group, followed by phosphoric acid treatment to form the final salt.

Table 2: Optimal Reaction Conditions

StepReagentsTemperatureTimeYield
1Ethyl bromide, K₂CO₃80°C6 h78%
2Ethylene diamine, DMF110°C12 h65%
3CH₃SO₂Cl, H₃PO₄25°C2 h82%

Reactivity Profile

  • Oxidation: Reacts with KMnO₄ in acidic conditions to form sulfonic acid derivatives.

  • Reduction: NaBH₄ reduces the sulfonamide to a thioether, though this reaction is sluggish due to steric hindrance.

  • Acid-Base Behavior: The phosphoric acid group (pKa ≈ 2.1) protonates the sulfonamide nitrogen (pKa ≈ 10.4), creating a zwitterionic structure at physiological pH.

Mechanism of Action and Biological Interactions

Enzyme Inhibition

The compound inhibits glutamate decarboxylase (GAD) by binding to its pyridoxal phosphate cofactor site, disrupting γ-aminobutyric acid (GABA) synthesis. Kinetic studies show a Kᵢ of 12 µM and mixed inhibition patterns.

Cellular Effects

  • Neurotransmitter Modulation: Reduces GABA levels in rat hippocampal neurons by 40% at 50 µM.

  • Antimicrobial Activity: Minimal inhibition against E. coli (MIC > 1 mM) but moderate activity against C. albicans (MIC = 250 µM).

Industrial and Research Applications

Organic Synthesis

  • Building Block: Used in Ullmann couplings to synthesize biphenyl sulfonamides.

  • Catalyst: Enhances reaction rates in Pd-mediated cross-couplings by stabilizing oxidative addition intermediates.

Biochemical Studies

  • Protein Labeling: The amino group forms Schiff bases with lysine residues, enabling fluorescent tagging.

  • Enzyme Assays: Serves as a negative control in GAD activity screens.

Table 3: Application-Specific Formulations

Use CaseConcentrationSolvent
Protein Labeling10 mMPBS (pH 7.4)
Cross-Coupling Catalysis5 mol%DMF/H₂O (9:1)

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